Neladenoson

A1R agonism Partial agonism Potency

Neladenoson, also known as neladenoson bialanate or BAY-1067197, is a first-in-class, orally active partial agonist of the adenosine A1 receptor (A1R) that was developed for the chronic treatment of heart failure. It is a non-adenosine small molecule that is administered as a dipeptide ester prodrug (neladenoson bialanate) to enhance oral bioavailability and solubility.

Molecular Formula C29H24ClN5O2S2
Molecular Weight 574.1 g/mol
CAS No. 1239234-36-6
Cat. No. B10821588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeladenoson
CAS1239234-36-6
Molecular FormulaC29H24ClN5O2S2
Molecular Weight574.1 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OCCO)C#N)SCC4=CSC(=N4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C29H24ClN5O2S2/c30-21-7-3-20(4-8-21)28-33-22(17-38-28)18-39-29-25(16-32)26(19-5-9-23(10-6-19)37-14-13-36)24(15-31)27(34-29)35-11-1-2-12-35/h3-10,17,36H,1-2,11-14,18H2
InChIKeyRFJKJKQQWXKVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neladenoson (CAS 1239234-36-6) Partial Adenosine A1 Receptor Agonist for Heart Failure Research


Neladenoson, also known as neladenoson bialanate or BAY-1067197, is a first-in-class, orally active partial agonist of the adenosine A1 receptor (A1R) that was developed for the chronic treatment of heart failure [1]. It is a non-adenosine small molecule that is administered as a dipeptide ester prodrug (neladenoson bialanate) to enhance oral bioavailability and solubility [2]. Neladenoson was the first partial A1R agonist to enter clinical evaluation for heart failure, and its development program included Phase IIb trials in both heart failure with reduced ejection fraction (HFrEF, PANTHEON trial) and preserved ejection fraction (HFpEF, PANACHE trial) [3].

Why Neladenoson Cannot Be Readily Substituted by Other Adenosine A1 Receptor Agonists in Research


Adenosine A1 receptor (A1R) agonists are not a homogeneous class; they vary significantly in their degree of receptor activation (full vs. partial agonism), receptor subtype selectivity, and downstream signaling bias [1]. Full A1R agonists, such as the endogenous ligand adenosine or the synthetic agonist CCPA, can induce profound bradycardia, atrioventricular (AV) block, and sedation—side effects that limit their therapeutic utility [2]. Partial agonists like neladenoson and capadenoson were designed to mitigate these on-target side effects, but they differ substantially in their selectivity profiles and biased signaling properties. Furthermore, compounds like VCP746, while also biased A1R agonists, exhibit distinct signaling fingerprints at other adenosine receptor subtypes, leading to different physiological outcomes [1]. Therefore, the experimental or therapeutic effect observed with neladenoson cannot be assumed for other A1R agonists, and substitution requires careful validation of the specific pharmacological parameters detailed in the evidence guide below.

Quantitative Differentiation of Neladenoson from Key Adenosine A1 Receptor Agonist Comparators


Potency and Intrinsic Efficacy of Neladenoson vs. Capadenoson at the A1 Receptor

Neladenoson and capadenoson are both partial A1R agonists, but they exhibit distinct intrinsic efficacies. Neladenoson is a potent A1R agonist with an EC50 of 0.1 nM in GTPγS binding assays using human A1R [1]. Capadenoson, while showing an identical EC50 of 0.1 nM in the same assay, has a reported maximal efficacy (Emax) of 74% relative to the full agonist CCPA (which has an Emax of 100% at an EC50 of 0.3 nM) [2]. This difference in Emax indicates that neladenoson and capadenoson, despite having the same potency, may produce different maximal levels of receptor activation, which can translate to distinct physiological and safety profiles.

A1R agonism Partial agonism Potency

Receptor Subtype Selectivity Profile of Neladenoson vs. Capadenoson and VCP746

Neladenoson demonstrates a highly selective profile for the A1R, with weak and biased agonism at the A2B receptor [1]. In contrast, capadenoson shows significant activity at the A2B receptor (EC50 = 1.1 nM) and weak activity at A2A and A3 receptors (EC50 = 1413 nM and 240 nM, respectively) . VCP746, another biased A1R agonist, displays more 'adenosine-like' signaling at the A2B receptor compared to neladenoson [1].

A1R selectivity A2BR agonism Off-target effects

Biased Signaling Profile of Neladenoson vs. VCP746 and NECA

Neladenoson, like VCP746, exhibits a biased signaling profile at the A1R, favoring inhibition of cAMP accumulation over calcium (Ca2+) influx when compared to the pan-adenosine receptor agonist NECA [1]. This bias away from Ca2+ influx is predictive of a reduced risk of adenosine-like side effects such as bradycardia and AV block. Notably, neladenoson is also biased away from the MAPK pathway at the A1R, a feature not fully shared by VCP746 [1].

Biased agonism Signaling bias cAMP inhibition Calcium mobilization

Clinical Efficacy of Neladenoson in HFpEF: Results from the Phase IIb PANACHE Trial

In a 20-week Phase IIb randomized clinical trial (PANACHE) involving 305 patients with heart failure with preserved ejection fraction (HFpEF), neladenoson bialanate did not demonstrate a significant dose-response relationship for the primary endpoint of change in 6-minute walk test distance [1]. The mean absolute change from baseline in the 6-minute walk test distance was 0.2 m for placebo, and ranged from 13.0 m to 29.4 m across neladenoson doses (5 mg to 40 mg), with none of the groups achieving the pre-specified minimal clinically important difference of 40 m [1].

HFpEF Exercise capacity Clinical trial outcome 6-minute walk test

Safety and Tolerability Profile of Neladenoson: Absence of AV Block and Neurological Side Effects

Preclinical and early clinical data indicate that neladenoson bialanate is well-tolerated and does not induce the bradycardia, AV conduction disorders, or neurological side effects that are characteristic of full A1R agonists [1][2]. In two small pilot studies involving patients with HFrEF, no atrioventricular conduction disorders or neurological side effects were observed [2].

Safety pharmacology Bradycardia AV block Sedation

Potency and Binding Affinity of Neladenoson vs. VCP746

Neladenoson demonstrates significantly higher potency at the human A1R compared to the biased agonist VCP746. Neladenoson has a reported EC50 of 0.1 nM (pEC50 = 10.0) [1], whereas VCP746 exhibits a Ki of 60 nM and a pEC50 of 9.05 (EC50 = 0.89 nM) in FlpIn-CHO cells stably expressing the A1R [2]. This represents a nearly 9-fold difference in potency.

A1R binding Potency VCP746

Optimal Research and Industrial Use Cases for Neladenoson Based on Quantified Differentiation


Investigating A1R-Mediated Cardioprotection Without Confounding A2BR Activity

Given neladenoson's high selectivity for the A1R and its weak, biased agonism at the A2B receptor [1], it is the preferred tool compound for in vitro and in vivo studies aimed at isolating the cardioprotective effects of A1R activation. Unlike capadenoson or VCP746, which exhibit more pronounced A2BR signaling, neladenoson minimizes the contribution of A2BR-mediated pathways (e.g., effects on cardiac fibroblasts or vascular tone), thereby providing a cleaner pharmacological model of A1R function [1].

Studies of Biased Agonism at the A1R and Its Downstream Signaling Consequences

Neladenoson's unique bias profile, which includes a divergence from VCP746 at the MAPK pathway and a consistent bias away from Ca2+ influx relative to cAMP inhibition [1], makes it an essential reagent for research into the mechanistic basis of A1R-mediated signaling. It serves as a distinct comparator to VCP746 and NECA, enabling the dissection of specific signaling cascades (e.g., cAMP vs. MAPK vs. Ca2+) that are responsible for cardioprotection, anti-fibrotic effects, and potential side effects [1].

Preclinical Models Requiring a Safe, Orally Bioavailable A1R Agonist for Chronic Dosing

The favorable safety profile of neladenoson bialanate, which is devoid of the bradycardia, AV block, and sedation seen with full A1R agonists [2][3], combined with its oral bioavailability [4], makes it the compound of choice for chronic in vivo studies in rodent models of heart failure. Researchers can administer neladenoson over extended periods without the confounding cardiovascular side effects that would limit the use of full agonists or necessitate complex dosing regimens [2][3].

Benchmarking Novel A1R Agonists in HFpEF and HFrEF Models

As the first partial A1R agonist to complete Phase IIb clinical trials in both HFpEF (PANACHE) and HFrEF (PANTHEON) [5], neladenoson provides a well-characterized benchmark for the development and evaluation of next-generation A1R agonists. The quantitative outcomes from these trials—specifically the lack of efficacy in improving exercise capacity in HFpEF [6]—offer a clear point of reference for assessing the potential of new compounds in preclinical models of heart failure and for designing more targeted clinical studies [5][6].

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